ADX61623

FSH receptor binding allosteric modulation radioligand binding assay

Researchers investigating FSHR signal bifurcation face confounding variables when using non-selective antagonists. ADX61623 solves this as a biased negative allosteric modulator (NAM) that selectively uncouples Gαs-mediated cAMP and progesterone production while preserving FSH-induced estradiol biosynthesis. - Preserves estradiol while suppressing cAMP/progesterone in primary rat granulosa cells - Increases FSH binding affinity 5-fold but locks receptor in inactive conformation - Essential negative control for contraceptive screening (no oocyte reduction at 100 mg/kg)

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
Cat. No. B15543780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADX61623
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H20N2O3/c1-19(2,12-20)14-6-8-15(9-7-14)21-18(22)13-5-10-16(23-3)17(11-13)24-4/h5-11H,1-4H3,(H,21,22)
InChIKeyREYHCHKAIWXIGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ADX61623 Biased FSHR Antagonist Overview


ADX61623 (CAS 1067189-44-9, MW 324.37) is a nonsteroidal negative allosteric modulator (NAM) of the follicle-stimulating hormone receptor (FSHR). It exhibits activity at the luteinizing hormone receptor (LH-R) while remaining inactive at the thyroid-stimulating hormone (TSH) receptor at concentrations up to 30 μM [1]. As a tool compound for investigating FSHR signaling dichotomy, ADX61623 demonstrates biased antagonism by selectively uncoupling Gαs-mediated cAMP and progesterone production while preserving FSH-induced estradiol biosynthesis in primary rat granulosa cells [2].

FSHR negative allosteric modulator (NAM) tool
Biased antagonism: blocks Gαs/cAMP & progesterone, spares estradiol
LH receptor-active; TSHR inactive at concentrations ≤30 μM

ADX61623 vs. Structural Analogs


FSHR NAMs within the ADX series exhibit divergent signaling fingerprints that fundamentally alter experimental outcomes. While ADX61623, ADX68692, and ADX68693 share structural relatedness as nonsteroidal FSHR NAMs, their differential capacity to inhibit FSH-induced estradiol production creates distinct functional profiles [1]. Substituting one analog for another without confirming signaling bias introduces confounding variables: ADX61623 preserves estrogen biosynthesis while suppressing cAMP/progesterone, whereas ADX68692 blocks all three steroidogenic outputs [2]. This biased antagonism directly dictates in vivo contraceptive efficacy—compounds that fail to block estradiol do not reduce oocyte production even at 100 mg/kg [3].

ADX61623
Preserves estradiol biosynthesis; cAMP & progesterone blocked
ADX68692 / ADX68693
Blocks estradiol, cAMP, and progesterone outputs
Signaling bias differs fundamentally; substituting without confirmation introduces confounding variables. In vivo oocyte production endpoints may diverge at tested doses.

ADX61623 Quantitative Evidence


FSHR Binding Affinity Modulation

ADX61623 acts as a negative allosteric modulator that paradoxically increases the affinity of FSH for its receptor. In radioligand binding studies using (125)I-hFSH and human FSHR, ADX61623 increased binding affinity five-fold relative to FSH alone [1]. This binding enhancement occurs while simultaneously locking the receptor in an inactive conformation for cAMP and progesterone production, a functional signature not observed with orthosteric antagonists [2].

FSH Binding Affinity
Head-to-head
5-fold increase
(¹²⁵I)-hFSH binding
Allosteric conformational probe context
Radioligand assay, human FSHR
FSH receptor binding allosteric modulation radioligand binding assay

FSHR Antagonism Potency

ADX61623 exhibits potent inhibition of FSH-stimulated cAMP production in primary rat granulosa cells with an IC50 of 0.7 ± 0.2 μM, similar to the value measured in recombinant systems (IC50 = 2.9 ± 0.3 μM) [1]. The compound maintains complete selectivity versus the human TSH receptor at concentrations up to 30 μM, demonstrating receptor subtype specificity [2].

FSHR Antagonism Potency
Head-to-head
IC₅₀ 0.7 ± 0.2 μM (primary cells)
IC₅₀ 2.9 ± 0.3 μM (recombinant)
Supports cAMP pathway inhibition studies
≥43-fold selectivity window vs. TSHR
cAMP inhibition FSH receptor antagonism granulosa cell bioassay

Estradiol-Sparing Biased Antagonism

In a direct comparative study, ADX61623 blocked FSH-induced cAMP and progesterone production but did not block estradiol production in primary rat granulosa cell cultures [1]. In contrast, the structural analog ADX68692 inhibited FSH-induced cAMP, progesterone, and estradiol production in the same in vitro rat granulosa primary cell culture bioassay [2]. This differential estradiol-sparing property defines ADX61623's biased antagonism profile.

Biased Estradiol Output
Head-to-head
ADX61623: Preserved
vs
ADX68692: Blocked
Biased pathway bifurcation research context
Rat granulosa cell bioassay
biased signaling steroidogenesis estradiol biosynthesis

In Vivo Oocyte Production Profile

In immature female rats treated with exogenous FSH, ADX61623 at doses up to 100 mg/kg did not significantly reduce FSH-induced preovulatory follicle development as measured by oocyte production and ovarian weight gain [1]. In contrast, ADX68692 decreased the number of oocytes recovered from the ampullae when administered subcutaneously or orally prior to FSH stimulation, and disrupted estrous cycles in mature female rats at doses of 10 mg/kg and 25 mg/kg [2].

In Vivo Oocyte Output
Head-to-head
ADX61623: No reduction at tested doses
vs
ADX68692: Oocyte count decreased
In vivo model-response endpoint context
Immature rat FSH-challenge model
in vivo efficacy follicle development contraceptive screening

ADX61623 Research Applications


FSHR Signaling Pathway Dichotomy

ADX61623 enables dissection of FSHR downstream signaling pathways by selectively inhibiting Gαs-mediated cAMP and progesterone production while preserving estrogen biosynthesis. This property, documented in primary rat granulosa cell cultures where ADX61623 blocked cAMP/progesterone but spared estradiol, provides a unique tool for studying FSHR signal bifurcation and biased receptor pharmacology [1].

Contraception Screening Negative Control

Given that ADX61623 at doses up to 100 mg/kg does not reduce oocyte production or impair preovulatory follicle development in vivo, it serves as an essential negative control in contraceptive screening assays [1]. Researchers evaluating novel FSHR antagonists for contraceptive efficacy can use ADX61623 to benchmark estradiol-dependent vs. estradiol-independent effects, as compounds that fail to block estrogen biosynthesis (like ADX61623) do not achieve functional contraception in rodent models [2].

Estrogen-Dependent Disease Research

ADX61623 has been proposed as a research tool for studying estrogen-dependent diseases such as endometriosis, where inhibition of FSH action at the ovary may be therapeutically relevant without eliminating estrogen biosynthesis [1]. Its unique signaling bias—preserving FSH-induced estradiol while suppressing cAMP and progesterone—makes it particularly suited for investigating disease models where complete estrogen ablation would confound interpretation of FSHR-specific effects [2].

FSHR Allosteric Binding Studies

The paradoxical property of ADX61623—increasing FSH binding affinity 5-fold while locking the receptor in an inactive conformation—provides a valuable probe for studying FSHR allosteric binding sites and conformational dynamics [1]. This unique binding signature, confirmed through radioligand binding assays with (125)I-hFSH and human FSHR, distinguishes ADX61623 from orthosteric antagonists and enables investigation of ternary complex formation at GPCRs [2].

Application
Selection Property
Validation Focus
FSHR signaling pathway studies
Biased antagonism (estradiol-sparing)
cAMP/progesterone vs estradiol pathway dissection
FSHR-mediated follicle development models
In vivo oocyte production endpoint
Oocyte count and estrous cycle endpoint monitoring
Estrogen-dependent disease research models
Estradiol-preserving NAM profile
Estrogen pathway preservation in disease models
GPCR allosteric mechanism studies
Paradoxical binding affinity modulation
Ternary complex formation and conformational dynamics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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